molecular formula C21H25N3O3 B3014852 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea CAS No. 894015-79-3

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea

Cat. No.: B3014852
CAS No.: 894015-79-3
M. Wt: 367.449
InChI Key: AZCBBFMZEBGIRZ-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea is a chemical compound with the CAS Registry Number 894015-79-3 and a molecular formula of C21H25N3O3, corresponding to a molecular weight of 367.4 g/mol . Its structure features a urea bridge connecting a 2-ethylphenyl group and a 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl moiety, as represented by the SMILES notation CCOc1ccc(N2CC(NC(=O)Nc3ccccc3CC)CC2=O)cc1 . This compound is part of a class of urea derivatives, which are subjects of ongoing investigation in medicinal chemistry . Urea-based compounds have demonstrated significant research potential in various therapeutic areas, including cardiovascular diseases; for instance, some related derivatives have been explored for their utility in the treatment of heart failure . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-15-7-5-6-8-19(15)23-21(26)22-16-13-20(25)24(14-16)17-9-11-18(12-10-17)27-4-2/h5-12,16H,3-4,13-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCBBFMZEBGIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyrrolidinone intermediate.

    Formation of the Urea Linkage: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated benzene derivatives in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups on the aromatic rings.

Scientific Research Applications

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Notable Features/Activity
Target Compound R₁ = 4-Ethoxyphenyl, R₂ = 2-Ethylphenyl C₂₂H₂₅N₃O₃ 391.5 High lipophilicity due to ethyl groups; potential for enhanced membrane permeability.
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea R₁ = 4-Ethoxyphenyl, R₂ = 2-Fluorophenyl C₁₉H₂₀FN₃O₃ 357.4 Fluorine enhances metabolic stability and electronegativity; may improve target binding.
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea R₁ = 4-Chlorophenyl, R₂ = 2,4-Dimethoxyphenyl C₂₀H₂₂ClN₃O₄ 403.9 Chlorine (electron-withdrawing) and methoxy groups (electron-donating) create polar interactions; dimethoxy groups may reduce steric hindrance.
1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea R₁ = 4-Ethoxyphenyl, R₂ = 2,4-Difluorophenyl C₁₉H₂₂F₂N₃O₃ 375.4 Dual fluorine atoms increase polarity and potential solubility; may alter pharmacokinetics.
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea R₁ = 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl, R₂ = 4-Ethoxyphenyl C₂₂H₂₄N₃O₅ 410.5 Benzodioxin moiety adds aromaticity and rigidity; may influence binding affinity.

Substituent Effects on Bioactivity and Physicochemical Properties

  • Lipophilicity vs. Solubility : The target compound’s 2-ethylphenyl group contributes to higher lipophilicity compared to fluorinated or methoxy-substituted analogs (e.g., ). This may enhance cell membrane penetration but reduce aqueous solubility.
  • Hydrogen Bonding: The urea group (–NH–CO–NH–) in all analogs enables hydrogen bonding, critical for target engagement.
  • Metabolic Stability : Fluorinated derivatives (e.g., ) are less prone to oxidative metabolism, extending half-life compared to ethyl or methoxy-substituted compounds.

Biological Activity

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a complex molecular structure, which includes a pyrrolidinone ring and various aromatic substituents. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H27N3O4\text{C}_{22}\text{H}_{27}\text{N}_{3}\text{O}_{4}

This compound has a molecular weight of approximately 397.467 g/mol, indicating a substantial size that may influence its interaction with biological targets.

Biological Activity

Research into the biological activity of this compound is ongoing, with several studies focusing on its pharmacological properties.

Potential Therapeutic Applications

  • Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory responses, suggesting that this compound may possess anti-inflammatory properties.
  • Antitumor Activity : Some derivatives within this class have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
  • Analgesic Properties : The structural similarities with known analgesics may suggest pain-relieving effects, warranting further investigation.

Table 1: Comparative Analysis of Similar Compounds

Compound NameCAS NumberMolecular FormulaKey Biological Activity
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea887466-25-3C22H26ClN3O4Anti-inflammatory
1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea-C24H30ClN5O3Antitumor
2-(3,4-Dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide896284-74-5C24H31N3O5Analgesic

Research Studies

Several studies have explored the biological activities associated with compounds structurally related to this compound:

  • Study on Anti-inflammatory Properties : A study indicated that similar urea derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .
  • Cytotoxicity Assays : Research demonstrated that certain pyrrolidinone derivatives showed selective cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

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